HPGDS inhibitor 1

Description

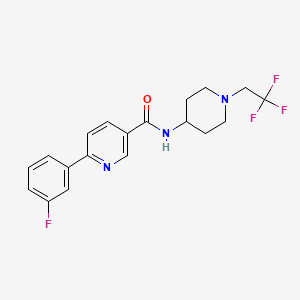

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of HPGDS Inhibitors: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) has emerged as a critical therapeutic target for a spectrum of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. This enzyme plays a pivotal role in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade. HPGDS inhibitors, by selectively blocking the production of PGD2, offer a promising upstream therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of HPGDS inhibitors, detailing the underlying signaling pathways, experimental validation protocols, and a summary of their pharmacological data to support ongoing research and drug development efforts.

The HPGDS-PGD2 Axis in Inflammation

HPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] This reaction is a crucial step in the arachidonic acid cascade. PGD2, once synthesized, is released from various immune cells, most notably mast cells, T-helper 2 (Th2) cells, and eosinophils, and exerts its biological effects by binding to two distinct G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2][3]

The activation of these receptors triggers divergent downstream signaling pathways that collectively contribute to the pathophysiology of allergic inflammation:

-

DP1 Receptor Signaling: Primarily coupled to Gs alpha subunit (Gαs), activation of the DP1 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is generally associated with vasodilation and the inhibition of platelet aggregation. In the context of inflammation, its role can be complex, with some studies suggesting it may have anti-inflammatory effects.

-

DP2 (CRTH2) Receptor Signaling: Coupled to Gi alpha subunit (Gαi), the activation of the DP2 receptor results in a decrease in cAMP, an increase in intracellular calcium (Ca2+), and the activation of downstream kinases such as phosphoinositide 3-kinase (PI3K).[4] This signaling cascade promotes the chemotaxis, activation, and survival of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes, thereby amplifying the allergic response.[3]

Mechanism of Action of HPGDS Inhibitors

The primary mechanism of action of HPGDS inhibitors is the direct blockade of the catalytic activity of the HPGDS enzyme. By binding to the active site of HPGDS, these small molecule inhibitors prevent the conversion of PGH2 to PGD2. This leads to a significant reduction in the localized and systemic levels of PGD2, thereby attenuating the downstream signaling through both DP1 and DP2 receptors.[2] The consequence is a broad suppression of the inflammatory response, including reduced recruitment and activation of immune cells, decreased production of pro-inflammatory cytokines, and alleviation of the clinical manifestations of allergic diseases.[2]

Signaling Pathway of PGD2 and the Point of Inhibition

The following diagram illustrates the central role of HPGDS in the PGD2 signaling pathway and the mechanism of its inhibition.

References

The Discovery and Synthesis of HPGDS Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of HPGDS inhibitor 1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. Inhibition of HPGDS presents a promising therapeutic strategy for conditions such as asthma and allergic rhinitis. This document details the signaling pathway, screening workflow, chemical synthesis, and key experimental protocols for the evaluation of this inhibitor.

The HPGDS Signaling Pathway and Therapeutic Rationale

Hematopoietic prostaglandin D synthase (HPGDS) catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a lipid mediator that plays a crucial role in the inflammatory cascade, particularly in allergic responses. It is produced predominantly by mast cells, Th2 cells, and antigen-presenting cells. Upon release, PGD2 exerts its effects by binding to two distinct G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

Activation of these receptors can lead to a variety of physiological responses, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells such as eosinophils and basophils. By inhibiting HPGDS, the production of PGD2 is reduced, thereby mitigating the downstream inflammatory effects. This makes HPGDS a compelling target for the development of novel anti-inflammatory and anti-allergic therapies.

Discovery and Screening Workflow

The discovery of this compound was the result of a targeted screening campaign designed to identify potent and selective inhibitors of the HPGDS enzyme. The general workflow for such a screening process is outlined below.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, also referred to as compound 8 in the primary literature.[1]

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Species |

| HPGDS | Enzyme Assay | 0.6 | Human |

| HPGDS | Cellular Assay | 32 | Human |

| HPGDS | Enzyme Assay | 0.5 - 2.3 | Human, Rat, Dog, Sheep |

| L-PGDS | Enzyme Assay | >10,000 | Human |

| mPGES-1 | Enzyme Assay | >10,000 | Human |

| COX-1 | Enzyme Assay | >10,000 | Human |

| COX-2 | Enzyme Assay | >10,000 | Human |

| 5-LOX | Enzyme Assay | >10,000 | Human |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Route | Value | Units |

| Bioavailability (F) | Oral | 76 | % |

| Half-life (t1/2) | Oral | 4.1 | hours |

| Clearance (Cl) | Intravenous | 14 | mL/min/kg |

Synthesis of this compound

The chemical name for this compound is (R)-N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)-5-(3-fluorophenyl)picolinamide. Its synthesis is achieved through a multi-step process, with the key final step being an amide coupling reaction.

Detailed Synthesis Protocol

The following is a representative, detailed protocol for the synthesis of this compound, based on standard organic chemistry procedures for the reactions outlined above.

Step 1: Amide Coupling

-

To a solution of 5-bromopicolinic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (R)-tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-4-(5-bromopicolinamido)piperidine-1-carboxylate.

Step 2: Suzuki Coupling

-

To a mixture of tert-butyl (R)-4-(5-bromopicolinamido)piperidine-1-carboxylate (1.0 eq), 3-fluorophenylboronic acid (1.5 eq), and a suitable base (e.g., potassium carbonate, 3.0 eq) in a solvent mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq).

-

Heat the reaction mixture at 80-100 °C for 4-8 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford tert-butyl (R)-4-(5-(3-fluorophenyl)picolinamido)piperidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve tert-butyl (R)-4-(5-(3-fluorophenyl)picolinamido)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude product, (R)-5-(3-fluorophenyl)-N-(piperidin-4-yl)picolinamide, can be used in the next step without further purification.

Step 4: Reductive Amination

-

Dissolve the crude (R)-5-(3-fluorophenyl)-N-(piperidin-4-yl)picolinamide (1.0 eq) in a solvent such as dichloroethane (DCE).

-

Add 2,2,2-trifluoroacetaldehyde (as a hydrate or solution) (1.5 eq) and sodium triacetoxyborohydride (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Experimental Protocols

HPGDS Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HPGDS.

-

Reagents and Materials:

-

Recombinant human HPGDS enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH)

-

Test compounds (dissolved in DMSO)

-

Stop solution (e.g., a solution containing a stable PGD2 analog for quantification or a quenching agent)

-

96-well microplate

-

Plate reader for detection (e.g., for fluorescence polarization or absorbance)

-

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations (typically in a 10-point dose-response curve).

-

Add the HPGDS enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGD2 produced using a suitable detection method (e.g., ELISA or LC-MS/MS).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based PGD2 Assay

This assay quantifies the inhibition of PGD2 production in a cellular context, providing a more physiologically relevant measure of compound activity.

-

Reagents and Materials:

-

A suitable cell line that expresses HPGDS (e.g., mast cells or a transfected cell line)

-

Cell culture medium

-

Stimulant to induce PGD2 release (e.g., calcium ionophore A23187 or an antigen for sensitized cells)

-

Test compounds (dissolved in DMSO)

-

LC-MS/MS system for PGD2 quantification

-

Internal standard (e.g., deuterated PGD2)

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).

-

Stimulate the cells with the chosen agonist to induce PGD2 production.

-

Incubate for a defined period (e.g., 30 minutes to 2 hours).

-

Collect the cell culture supernatant.

-

Add an internal standard to the supernatant samples.

-

Perform a solid-phase extraction (SPE) to purify and concentrate the prostaglandins.[2]

-

Analyze the samples by LC-MS/MS to quantify the amount of PGD2.[2][3][4]

-

Calculate the percent inhibition of PGD2 production for each compound concentration and determine the IC50 value.

-

In Vivo Sheep Model of Asthma

This model is used to evaluate the efficacy of HPGDS inhibitors in a relevant large animal model of allergic airway inflammation.[2][4]

-

Animals and Sensitization:

-

Procedure:

-

Administer this compound or vehicle to the sheep via the desired route (e.g., oral or intravenous).

-

After a pre-determined time, challenge the sheep with an aerosolized solution of the allergen.[5][7][8]

-

Measure airway responses, such as specific lung resistance, at baseline and at various time points after the allergen challenge to assess the early and late asthmatic responses.

-

Collect bronchoalveolar lavage (BAL) fluid at different time points after the challenge to analyze inflammatory cell influx (e.g., eosinophils, neutrophils).

-

Measure PGD2 levels in the BAL fluid or plasma to confirm target engagement.

-

Compare the responses in the inhibitor-treated group to the vehicle-treated group to determine the efficacy of the compound.

-

Conclusion

This compound is a potent and selective inhibitor of HPGDS with promising in vitro and in vivo activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on HPGDS as a therapeutic target. The detailed methodologies for synthesis and biological evaluation should facilitate further investigation into this and other HPGDS inhibitors for the treatment of allergic and inflammatory diseases.

References

- 1. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A prostaglandin D2 receptor antagonist modifies experimental asthma in sheep [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a late phase pulmonary response after antigen challenge in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HPGDS Inhibitor 1

This technical guide provides a comprehensive overview of HPGDS Inhibitor 1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the HPGDS pathway.

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses.[1][2] PGD2 is produced from prostaglandin H2 (PGH2) and exerts its biological effects through interaction with two G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] The activation of these receptors, particularly CRTH2, on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, leads to the recruitment and activation of these cells at sites of inflammation, contributing to the pathophysiology of allergic diseases like asthma and allergic rhinitis.[2]

This compound is a novel small molecule designed to selectively block the enzymatic activity of HPGDS, thereby reducing the production of PGD2 and mitigating downstream inflammatory effects. Its high potency and selectivity make it a valuable tool for studying the role of HPGDS in various physiological and pathological processes and a promising candidate for therapeutic development.

Chemical Properties and Structure

This compound is a synthetic, orally active compound. Its detailed chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1033836-12-2 |

| Molecular Formula | C₁₉H₁₉F₄N₃O |

| Molecular Weight | 381.37 g/mol |

| Synonyms | H-PGDS Inhibitor I, MDK36122 |

| SMILES | O=C(NC1CCN(CC(F)(F)F)CC1)C2=CN=C(C3=CC=CC(F)=C3)C=C2 |

Mechanism of Action

This compound functions as a potent and selective inhibitor of the hematopoietic prostaglandin D synthase (HPGDS) enzyme. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] By binding to the active site of HPGDS, the inhibitor prevents the conversion of PGH2 to PGD2, leading to a reduction in the levels of this pro-inflammatory mediator. This targeted inhibition is crucial as it does not affect the synthesis of other prostaglandins, some of which have homeostatic functions.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | IC₅₀ (nM) | Reference |

| Enzyme Assay | Human | 0.7 | [4] |

| Cellular Assay | Human | 32 | [5] |

| Enzyme Assay | Rat | 0.5 - 2.3 | [5] |

| Enzyme Assay | Dog | 0.5 - 2.3 | [5] |

| Enzyme Assay | Sheep | 0.5 - 2.3 | [5] |

Table 2: Selectivity of this compound

| Target Enzyme | Inhibition | Reference |

| Lipocalin-type PGDS (L-PGDS) | No significant inhibition | [5] |

| Microsomal prostaglandin E synthase-1 (mPGES-1) | No significant inhibition | [5] |

| Cyclooxygenase-1 (COX-1) | No significant inhibition | [5] |

| Cyclooxygenase-2 (COX-2) | No significant inhibition | [5] |

| 5-Lipoxygenase (5-LOX) | No significant inhibition | [5] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 76% | [5] |

| Half-life (T₁/₂) | 4.1 hours | [5] |

| Dosage (in vivo rat model) | 1 mg/kg and 10 mg/kg | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro HPGDS Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified HPGDS enzyme. The assay measures the product of the enzymatic reaction, PGD2, using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human HPGDS enzyme

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM GSH)

-

PGD2 ELISA Kit

-

96-well microplates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations for testing.

-

In a 96-well microplate, add a fixed amount of recombinant HPGDS enzyme to each well.

-

Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a denaturing agent or by rapidly changing the pH).

-

Quantify the amount of PGD2 produced in each well using a competitive PGD2 ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of HPGDS activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, using non-linear regression analysis.

Cellular Assay for HPGDS Inhibition

This protocol outlines a method to assess the inhibitory activity of this compound in a cellular context, measuring the reduction of PGD2 production in stimulated cells.

Materials:

-

A suitable cell line expressing HPGDS (e.g., mast cells, Th2 cells)

-

Cell culture medium and supplements

-

This compound

-

A stimulant to induce PGD2 production (e.g., calcium ionophore A23187, antigen for sensitized cells)

-

PGD2 ELISA Kit

-

24-well cell culture plates

-

Centrifuge

Procedure:

-

Seed the cells in 24-well plates and culture until they reach the desired confluency.

-

Prepare various concentrations of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

-

Pre-incubate the cells with the inhibitor for a specific duration (e.g., 1 hour) at 37°C in a CO₂ incubator.

-

Add the stimulant to the wells to induce PGD2 production.

-

Incubate the cells for an appropriate time (e.g., 30 minutes to 4 hours) to allow for PGD2 synthesis and release into the medium.

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.

-

Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration compared to the vehicle-treated control.

-

Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: The HPGDS signaling pathway, illustrating the synthesis of PGD2 and the mechanism of this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: Workflow for the in vitro HPGDS enzyme inhibition assay.

Logical Relationship: Selectivity of this compound

Caption: Selectivity profile of this compound against related enzymes.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Prostaglandin D2 Synthase, Hematopoietic (PTGDS) ELISA Kit [kbdna.com]

- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

Hematopoietic Prostaglandin D2 Synthase (HPGDS) Inhibitor 1: A Technical Guide for Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic asthma is a chronic inflammatory disease of the airways, affecting millions globally.[1] A key mediator in the pathophysiology of asthma is Prostaglandin D2 (PGD2), which is produced by hematopoietic prostaglandin D2 synthase (HPGDS). HPGDS is primarily expressed in mast cells, antigen-presenting cells, and Th2 cells, and its product, PGD2, plays a crucial role in airway allergy and inflammatory processes.[2][3] PGD2 induces vasodilation, bronchoconstriction, and infiltration of eosinophils and lymphocytes into the lungs.[2] Consequently, inhibition of HPGDS presents a promising therapeutic strategy for the treatment of asthma. This technical guide provides an in-depth overview of HPGDS inhibitor 1, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows to support ongoing research and drug development efforts in this area.

Introduction: The Role of HPGDS in Asthma Pathophysiology

Hematopoietic prostaglandin D2 synthase (HPGDS) is a critical enzyme in the arachidonic acid cascade, catalyzing the isomerization of prostaglandin H2 (PGH2) to PGD2.[4] In the context of allergic asthma, HPGDS is a key player in the inflammatory response. Mast cells and Th2 lymphocytes, central to the allergic cascade, are major sources of HPGDS-derived PGD2.[2][3]

PGD2 exerts its pro-inflammatory effects through two primary G-protein coupled receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of these receptors on various immune cells, including eosinophils, basophils, and Th2 cells, leads to their recruitment, activation, and survival, thereby perpetuating the inflammatory response in the airways.[5] Furthermore, PGD2 has been shown to contribute to airway hyperresponsiveness and mucus hypersecretion, hallmark features of asthma. Given its central role in the asthmatic inflammatory cascade, selective inhibition of HPGDS is an attractive therapeutic approach.

This compound: Preclinical Data Summary

While the specific compound "this compound" is not extensively detailed in publicly available literature, research on several potent and selective HPGDS inhibitors provides a strong rationale for their therapeutic potential. This section summarizes key preclinical data for representative HPGDS inhibitors.

In Vitro Potency and Selectivity

The initial screening and characterization of HPGDS inhibitors typically involve in vitro enzyme and cell-based assays to determine their potency (IC50) and selectivity.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Initial Lead (Sanofi) | HPGDS Enzyme Assay | Human HPGDS | 3 | [6] |

| HMC-PGDS Enzyme Assay | Human HMC-PGDS | 12 | [6] | |

| SAR-191801 (Sanofi) | HPGDS Enzyme Assay | Human HPGDS | 5 | [6] |

| HPGDS Enzyme Assay | Rat HPGDS | 10 | [6] | |

| HPGDS Enzyme Assay | Mouse HPGDS | 18 | [6] | |

| Compound 8 (Pfizer) | HPGDS Enzyme Assay | HPGDS | 10 | [7] |

| Cell-based Assay | HPGDS | 300-1300 | [7] |

In Vivo Efficacy in Animal Models of Asthma

The efficacy of HPGDS inhibitors is evaluated in various animal models that mimic key features of human asthma, such as airway inflammation, hyperresponsiveness, and remodeling.

| Compound | Animal Model | Dosing | Key Findings | Reference |

| SAR-191801 | Mouse Air Pouch Model | 1 mg/kg | 54.7% suppression of inflammation | [6] |

| Rat Lung Model | 1 and 3 mg/kg | Active in reducing inflammation | [6] | |

| Mouse COPD Model | 0.3, 3, 30 mg/kg p.o. b.i.d. | 76% suppression in lymphocytes, 70% suppression in neutrophils | [6] | |

| HQL-79 | OVA-induced Allergic Airway Inflammation (mice) | Not specified | Suppressed allergic airway inflammation | [5] |

| Compound 8 | Allergic Sheep Model | Not specified | Reduced antigen-induced changes in lung resistance | [7] |

Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) properties of HPGDS inhibitors is crucial for predicting their in vivo behavior and establishing appropriate dosing regimens.

| Compound | Species | Bioavailability | Key PK Parameters | Reference |

| SAR-191801 | Rat | 84% (oral) | Low clearance, moderate volume of distribution | [6] |

| Compound 8 | Not specified | 20% | Cl: 14 mL/min/kg, T1/2: 2 h | [7] |

Signaling Pathways and Experimental Workflows

HPGDS Signaling Pathway in Asthma

Caption: HPGDS signaling cascade in asthma and the point of intervention for HPGDS inhibitors.

Experimental Workflow: OVA-Induced Allergic Airway Inflammation in Mice

Caption: Workflow for the ovalbumin (OVA)-induced murine model of allergic asthma.

Experimental Workflow: Allergic Sheep Model

Caption: Workflow for the allergic sheep model of asthma using house dust mite (HDM) allergen.

Detailed Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model is widely used to screen for potential anti-asthmatic compounds.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile phosphate-buffered saline (PBS)

-

This compound and vehicle control

-

Nebulizer

Protocol:

-

Sensitization:

-

On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[7]

-

Control mice receive i.p. injections of PBS with alum.

-

-

Treatment:

-

Administer this compound or vehicle control to the mice daily via oral gavage, starting from one day before the first challenge until the end of the experiment. Dosing will be based on prior pharmacokinetic studies.

-

-

Challenge:

-

On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 2% OVA in PBS for 20 minutes using a nebulizer.[7]

-

Control mice are challenged with nebulized PBS.

-

-

Endpoint Analysis (24 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL):

-

Euthanize mice and cannulate the trachea.

-

Lavage the lungs three times with 0.5 mL of ice-cold PBS.

-

Centrifuge the collected BAL fluid (BALF) and resuspend the cell pellet.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) after staining with Wright-Giemsa.

-

-

PGD2 Measurement in BALF: Analyze the supernatant from the BALF for PGD2 levels using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Lung Histology:

-

Perfuse the lungs with PBS and fix with 10% buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

-

HPGDS Enzyme Inhibition Assay

This assay determines the in vitro potency of the inhibitor against the HPGDS enzyme.

Materials:

-

Recombinant human HPGDS enzyme

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (pH 7.4) with EDTA

-

This compound

-

96-well microplate reader

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.2 M potassium phosphate buffer (pH 7.4) with 0.2 mM EDTA, recombinant H-PGDS (final concentration 0.0625 μM), and varying concentrations of the this compound.[8]

-

Incubate the mixture at 30°C.

-

-

Substrate Addition:

-

Initiate the reaction by adding the substrates, CDNB and GSH.[8]

-

-

Measurement:

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the HPGDS enzyme activity.

-

-

IC50 Determination:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Allergic Sheep Model of Asthma

This large animal model recapitulates many features of human asthma.

Materials:

-

Adult sheep

-

House dust mite (HDM) allergen extract

-

Aluminum hydroxide (Alum) adjuvant

-

This compound and vehicle control

-

Equipment for measuring lung function (e.g., esophageal balloon catheter)

-

Bronchoscope for BAL

Protocol:

-

Immunization and Selection:

-

Immunize sheep with HDM extract and alum adjuvant.

-

Select atopic sheep based on elevated levels of HDM-specific IgE in their serum, as determined by ELISA.[3]

-

-

Airway Challenge:

-

Perform repeated airway challenges with aerosolized HDM to induce both early and late-phase asthmatic responses.[3]

-

-

Treatment:

-

Administer this compound or vehicle control prior to the HDM challenge. The route and timing of administration will depend on the PK profile of the compound.

-

-

Analysis:

-

Lung Function: Measure changes in lung resistance and dynamic compliance before and after the HDM challenge.[9]

-

Bronchoalveolar Lavage (BAL): Perform bronchoscopy to collect BAL fluid for differential cell counts, particularly eosinophils.[3]

-

Histopathology: Collect lung tissue for histological examination of inflammation and airway remodeling.

-

Conclusion

HPGDS inhibitors represent a targeted therapeutic approach for the treatment of asthma by inhibiting the production of the pro-inflammatory mediator PGD2. The preclinical data for several HPGDS inhibitors demonstrate their potential to reduce airway inflammation and hyperresponsiveness in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel HPGDS inhibitors for asthma. Further research, including well-designed clinical trials, is necessary to establish the safety and efficacy of this therapeutic class in patients with asthma.

References

- 1. Development of an experimental model of maternal allergic asthma during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ddl-conference.com [ddl-conference.com]

- 4. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mro.massey.ac.nz [mro.massey.ac.nz]

Harnessing HPGDS Inhibition in Duchenne Muscular Dystrophy: A Technical Overview of Preclinical and Clinical Models

For Researchers, Scientists, and Drug Development Professionals

Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and fibrosis.[1][2][3] The inflammatory cascade plays a crucial role in the pathology of DMD, and targeting key mediators of this response represents a promising therapeutic strategy.[1][4] One such mediator, Prostaglandin D2 (PGD2), synthesized by hematopoietic prostaglandin D synthase (HPGDS), has been identified as a significant contributor to muscle necrosis and inflammation in DMD.[1][2][4][5] This document provides a detailed technical guide on the role of HPGDS inhibitors in DMD models, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

The Role of HPGDS in Duchenne Muscular Dystrophy Pathology

In DMD, the absence of dystrophin leads to fragile muscle fibers that are susceptible to damage during contraction. This damage triggers a chronic inflammatory response. HPGDS is induced in necrotic muscle fibers and expressed by inflammatory cells, such as mast cells and pericytes, within the dystrophic muscle tissue.[2][6] HPGDS catalyzes the conversion of prostaglandin H2 (PGH2) to PGD2, a pro-inflammatory mediator that exacerbates tissue damage and inflammation.[1][7] The elevated levels of PGD2 are implicated in the amplification of muscle necrosis.[4][5] Therefore, selectively inhibiting HPGDS to reduce PGD2 production is a targeted therapeutic approach to mitigate inflammation and slow disease progression, potentially offering a safer alternative to broad-spectrum anti-inflammatory treatments like corticosteroids, which can inhibit both pro- and anti-inflammatory prostaglandins.[1][8]

Signaling Pathway of PGD2 Synthesis and Action in DMD

The diagram below illustrates the enzymatic pathway leading to the production of PGD2 and its role in DMD pathology. HPGDS inhibitors act by blocking the conversion of PGH2 to PGD2, thereby reducing downstream inflammatory effects.

Caption: PGD2 synthesis pathway and the mechanism of HPGDS inhibition in DMD.

Quantitative Data from Preclinical DMD Models

The mdx mouse, which has a spontaneous mutation in the dystrophin gene, is the most commonly used animal model for preclinical DMD research.[1][5] Several HPGDS inhibitors have demonstrated efficacy in this model. The following table summarizes the key quantitative findings from studies involving the inhibitors HQL-79, PK007, and CLS-189.

| Inhibitor | Model | Key Efficacy Endpoints | Results | Citation |

| HQL-79 | mdx mice | Muscle Strength | Improved muscle strength | [2][5] |

| Necrotic Muscle Volume | Significantly decreased | [5] | ||

| Inflammatory Markers (CD11b mRNA) | Significantly reduced post-injury | [5] | ||

| PK007 | mdx mice | Hindlimb Grip Strength | ~2-fold greater than untreated mdx mice | [1][9] |

| Regenerating Muscle Fibers | ~20% less in tibialis anterior (TA) and gastrocnemius (GA) muscles | [1][3] | ||

| Fibrosis | Reduced in TA muscle | [1][3] | ||

| Creatine Kinase (CK-MM) Activity | Reduced by ~50% | [1][3] | ||

| Locomotor Activity | 69.05% increase | [8] | ||

| Myonecrotic Area | Reduced by 48-74% in various muscles | [8] | ||

| CLS-189 | mdx mice | Grip Strength | Significant increase at 1 mg/kg/day (similar efficacy to TAS-205 at 10 mg/kg/day) | [10] |

| Myonecrosis & Fibrotic Area | Significant reduction in hindlimb muscles | [10] | ||

| In Vitro Potency (IC50) | 2.59 nM (11-fold more potent than TAS-205) | [10] |

Quantitative Data from Clinical Trials

Based on promising preclinical data, the selective HPGDS inhibitor TAS-205 (pizuglanstat) advanced to clinical trials in patients with DMD.[11]

| Inhibitor | Study Phase | Patient Population | Key Efficacy Endpoint | Results | Citation |

| TAS-205 | Phase I | Japanese DMD Patients | Pharmacodynamics (Urinary PGD2 Metabolite) | Dose-dependently decreased urinary excretion of tetranor-prostaglandin D metabolite (tPGDM) | [12] |

| Safety & Tolerability | Favorable safety profile; no clinically significant adverse events reported | [12] | |||

| TAS-205 | Early Phase II | Ambulatory DMD Patients (≥5 years) | Change in 6-Minute Walk Distance (6MWD) at 24 Weeks | Placebo: -17.0 mLow-Dose: -3.5 mHigh-Dose: -7.5 m(Differences from placebo were not statistically significant) | [4][13] |

| Safety | Favorable safety profile; no obvious differences in adverse events between groups | [4][13] | |||

| TAS-205 | Phase III (REACH-DMD) | Ambulatory DMD Patients | Change in Time to Rise from Floor at 52 Weeks (Primary Endpoint) | Did not meet the primary endpoint; no significant difference from placebo | [14] |

While TAS-205 demonstrated a favorable safety profile and target engagement by reducing PGD2 metabolites, it did not meet its primary efficacy endpoints in later-stage clinical trials.[4][13][14]

Experimental Protocols and Methodologies

Reproducibility is paramount in drug development. This section details the common experimental protocols used to evaluate HPGDS inhibitors in DMD models.

Preclinical mdx Mouse Study Workflow

The diagram below outlines a typical workflow for a preclinical study assessing a novel HPGDS inhibitor in the mdx mouse model.

Caption: Standard preclinical workflow for evaluating HPGDS inhibitors in mdx mice.

Key Experimental Methodologies

-

Animal Models and Dosing:

-

Model: C57BL/10ScSn-mdx (mdx) mice are typically used, with age-matched C57BL/10ScSn mice serving as wild-type controls.[1] Studies often focus on the acute phase of the disease, beginning treatment in juvenile mice (e.g., 3 weeks of age).[8]

-

Administration: Inhibitors are commonly administered orally (e.g., via gavage) on a daily basis. The vehicle used for the control group is matched to the solvent for the inhibitor.[1]

-

-

Muscle Function Assessment:

-

Hindlimb Grip Strength Test: This test measures the maximum force generated by the mouse's hindlimb muscles. The mouse is held over a grid, and the peak force is recorded as it pulls away. The test is repeated multiple times (e.g., 5 trials) to obtain a reliable maximum value. This methodology often follows standardized operating procedures, such as those from TREAT-NMD (SOP ID: DMD_M.2.2.001).[1][8]

-

-

Histological Analysis:

-

Biochemical and Pharmacodynamic Markers:

-

Serum Creatine Kinase (CK-MM): Blood samples are collected, and serum is isolated to measure the activity of the muscle-specific creatine kinase (CK-MM), a biomarker for muscle damage.[1][3]

-

PGD2 Metabolites: To confirm target engagement, levels of PGD2 or its stable urinary metabolite, tetranor-PGDM (tPGDM), are measured using methods like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[4][12] This is a critical translational marker used in both preclinical and clinical studies.[4]

-

Conclusion and Future Directions

Inhibition of HPGDS is a rationally designed therapeutic strategy for DMD that targets a key component of the disease's inflammatory pathology. Preclinical studies in mdx mouse models have consistently demonstrated that HPGDS inhibitors like HQL-79, PK007, and CLS-189 can reduce muscle necrosis, decrease fibrosis, and improve muscle function.[1][2][10]

While the clinical development of TAS-205 did not meet its primary endpoints in a Phase III trial, the approach remains valid.[14] The discrepancy between robust preclinical efficacy and clinical outcomes highlights several considerations for future research:

-

Potency and Bioavailability: Newer inhibitors like CLS-189, which exhibit significantly higher potency and oral exposure than TAS-205, may yield better clinical results.[10]

-

Disease Stage: The timing of intervention may be critical. Targeting the acute inflammatory phase in younger patients might be more effective.

-

Combination Therapies: HPGDS inhibitors could be used in combination with other treatments, such as gene therapies or corticosteroids, to achieve synergistic effects.

Further investigation into next-generation HPGDS inhibitors and targeted protein degraders is warranted.[15] These efforts, built on the foundational knowledge summarized here, may yet provide a valuable therapeutic option for patients with Duchenne muscular dystrophy.

References

- 1. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice [mdpi.com]

- 2. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hematopoietic Prostaglandin D Synthase Is Increased in Mast Cells and Pericytes in Autopsy Myocardial Specimens from Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CLS-189, a potential best-in-class HPGDS inhibitor for the treatment of DMD | BioWorld [bioworld.com]

- 11. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]

- 12. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]

- 13. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 15. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to HPGDS Inhibitor 1 in Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitor 1, a potent and selective molecule, and its relevance in the context of neuroinflammation. Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The enzyme HPGDS is a key player in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2), a significant mediator in these processes.[3][4] Consequently, inhibiting HPGDS presents a promising therapeutic strategy to mitigate the detrimental effects of chronic neuroinflammation.[1][5]

Profile of HPGDS Inhibitor 1

This compound, also referred to as compound 8 in some literature, is a potent, selective, and orally active inhibitor of the HPGDS enzyme.[6] Its high affinity and selectivity make it a valuable tool for preclinical research into the roles of the HPGDS/PGD2 pathway. The inhibitor demonstrates equal potency against HPGDS from multiple species, including human, rat, dog, and sheep.[6]

Data Presentation: Quantitative Profile

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| Enzyme Inhibition IC₅₀ | 0.6 nM | Purified HPGDS | [6] |

| Cellular Assay IC₅₀ | 32 nM | Cellular Assays | [6] |

| Selectivity | Does not inhibit L-PGDS, mPGES, COX-1, COX-2, or 5-LOX | Human | [6] |

| Oral Bioavailability (BA) | 76% | Rat | [6] |

| Half-life (T₁/₂) | 4.1 hours | Rat | [6] |

The HPGDS/PGD2 Signaling Pathway in Neuroinflammation

HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] In the central nervous system (CNS), this process is particularly relevant within activated microglia, the brain's resident immune cells.[7][8] The PGD2 produced by microglia then acts on G-protein-coupled receptors, primarily the DP1 receptor, which is expressed on nearby astrocytes.[8][9] This microglia-astrocyte interaction via PGD2 signaling can enhance neuroinflammatory responses, leading to astrogliosis, demyelination, and ultimately, neuronal damage.[1][7][9] this compound directly blocks this cascade at its source by inhibiting HPGDS activity.

Mandatory Visualization: HPGDS Signaling Pathway

Preclinical Evidence and In Vivo Studies

While direct studies of this compound in neuroinflammation models are emerging, research on other selective HPGDS inhibitors, such as HQL-79, provides strong proof-of-concept for this therapeutic approach. In the twitcher mouse model of Krabbe's disease, a demyelinating disorder, blockade of the HPGDS/PGD2 pathway resulted in a significant reduction of astrogliosis, oligodendroglial apoptosis, and demyelination.[7][9][10]

This compound has been shown to effectively block PGD2 production in vivo. Oral administration to rats demonstrated a dose-dependent inhibition of PGD2 in the spleen, which correlated with the plasma concentration of the inhibitor.[6]

Data Presentation: Effects of HPGDS Inhibition in Preclinical Models

| Model/System | Inhibitor Used | Key Findings | Reference |

| Twitcher Mouse (Krabbe's Disease) | HQL-79 | Remarkable suppression of astrogliosis and demyelination. | [7][9] |

| Twitcher Mouse (Krabbe's Disease) | HQL-79 / HPGDS-null mice | Reduced oligodendroglial apoptosis. | [9][10] |

| Acute Inflammation Model | This compound (1 & 10 mg/kg, oral) | Time- and dose-dependent inhibition of PGD2 production in rat spleen. | [6] |

| Alzheimer's Disease Model (Tg2576 mice) | N/A (Expression study) | HPGDS and DP1 receptor levels increased in microglia and astrocytes surrounding amyloid plaques. | [8] |

Experimental Protocols

This section details common methodologies used in the study of HPGDS inhibitors and neuroinflammation.

HPGDS Enzyme and Cellular Inhibition Assays

-

Enzyme Assay : The inhibitory activity of this compound is typically measured against purified recombinant HPGDS. The assay quantifies the conversion of PGH2 to PGD2, often using techniques like enzyme immunoassay (EIA) or mass spectrometry. The IC₅₀ value is determined by measuring the inhibitor concentration required to reduce enzyme activity by 50%.[6][11]

-

Cellular Assay : Whole-cell assays are used to determine the potency of the inhibitor in a physiological context. For example, mast cells or other immune cells expressing HPGDS are stimulated to produce PGD2 (e.g., via IgE-mediated degranulation). The amount of PGD2 released into the supernatant is measured with and without the inhibitor to calculate the cellular IC₅₀.[6]

In Vivo Neuroinflammation Models

-

LPS-Induced Neuroinflammation : Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is administered to animals (e.g., via intraperitoneal or intracerebroventricular injection) to induce a robust inflammatory response in the CNS. This model is used to assess the ability of HPGDS inhibitors to reduce the production of pro-inflammatory mediators.[12]

-

Genetic Models : Genetically modified animals, such as the twitcher mouse for Krabbe's disease or the Tg2576 mouse for Alzheimer's disease, spontaneously develop neuroinflammatory pathology.[8][9] These models are invaluable for studying the long-term effects of HPGDS inhibition on disease progression.

Endpoint Analysis

-

Immunohistochemistry (IHC) : Brain and spinal cord tissues are collected, sectioned, and stained with antibodies against specific cellular markers. Common markers include Ionized calcium-binding adapter molecule 1 (Iba1) for microglia and Glial fibrillary acidic protein (GFAP) for reactive astrocytes. Staining intensity and cell morphology are analyzed to quantify the extent of gliosis.[13][14]

-

Enzyme Immunoassay (EIA) : Tissue homogenates or cerebrospinal fluid (CSF) are analyzed using EIA kits to quantify the levels of PGD2 and other inflammatory cytokines (e.g., TNF-α, IL-1β), providing a direct measure of the inhibitor's pharmacodynamic effect.[9]

-

Quantitative PCR (qPCR) : RNA is extracted from tissue to measure the gene expression levels of HPGDS, DP1, and various inflammatory markers. This helps to understand the transcriptional regulation within the neuroinflammatory environment.[15]

Mandatory Visualization: Experimental Workflow

Conclusion and Future Directions

This compound is a highly potent and selective research tool with promising therapeutic potential for neuroinflammatory diseases. Its favorable pharmacokinetic profile makes it suitable for in vivo evaluation. The underlying mechanism, involving the disruption of PGD2-mediated microglia-astrocyte signaling, is strongly supported by preclinical data using related inhibitors.[7][9]

Future research should focus on evaluating this compound directly in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis to confirm its efficacy in mitigating neuroinflammation and improving functional outcomes. Further studies are also warranted to explore the long-term safety profile and to identify patient populations that would benefit most from this targeted anti-neuroinflammatory therapy.

References

- 1. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]

- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hematopoietic prostaglandin D synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prostaglandin D2-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hematopoietic prostaglandin D synthase and DP1 receptor are selectively upregulated in microglia and astrocytes within senile plaques from human patients and in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | PGE Synthase | TargetMol [targetmol.com]

- 12. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to HPGDS Inhibitor 1

This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). The information presented herein is intended to support research and drug development activities by providing detailed data on its chemical properties, biological activity, and relevant experimental methodologies.

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2).[1][2] PGD2 is a critical mediator in various physiological and pathological processes, including allergic and inflammatory responses.[1][3][4] It is primarily produced by mast cells and Th2 cells and is implicated in conditions such as asthma and allergic rhinitis.[1] Inhibition of HPGDS presents a targeted therapeutic strategy to reduce the production of PGD2, thereby mitigating its pro-inflammatory effects.[1][4] this compound is a small molecule antagonist developed for this purpose, demonstrating high potency and selectivity.[5][6][7]

Chemical Structure and Physicochemical Properties

This compound, also referred to as Prostaglandin D Synthase (hematopoietic-type) Inhibitor I, is a synthetic compound belonging to the pyridinecarboxamide class.[8] Its structure is characterized by a central pyridine ring, an amide linker, and fluorinated phenyl and piperidinyl moieties.

| Property | Value | Source |

| Chemical Name | 6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide | [8] |

| CAS Number | 1033836-12-2 | [5][6][9] |

| Molecular Formula | C₁₉H₁₉F₄N₃O | [5][6][8] |

| Molecular Weight | 381.37 g/mol | [5][6][8] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥98% | [8][9] |

| Solubility | DMSO: 55 mg/mL (144.22 mM) | [7] |

| DMF: 5 mg/mL | [8] | |

| Ethanol: 1 mg/mL | [8] | |

| SMILES | O=C(NC1CCN(CC(F)(F)F)CC1)C2=CN=C(C3=CC=CC(F)=C3)C=C2 | [6] |

| InChI Key | LPUCBGGXXIUBAZ-UHFFFAOYSA-N | [8] |

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective inhibitor of HPGDS. It exhibits its inhibitory effects at nanomolar concentrations in enzymatic assays and demonstrates efficacy in cellular models by reducing PGD2 production.[5]

Inhibitory Potency and Selectivity

The inhibitor shows strong affinity for HPGDS across multiple species and has been tested for cross-reactivity against other related enzymes in the prostanoid synthesis pathway, confirming its high selectivity.

| Parameter | Species | Value |

| IC₅₀ (Enzyme Assay) | Human | 0.6 nM - 0.7 nM |

| IC₅₀ (Enzyme Assay) | Rat, Dog, Sheep | 0.5 - 2.3 nM |

| IC₅₀ (Cellular Assay) | Human (MEG-01 cells) | 32 nM - 35 nM |

| Selectivity (IC₅₀) | Human L-PGDS | >10,000 nM |

| mPGES-1 | >10,000 nM | |

| COX-1 | >10,000 nM | |

| COX-2 | >10,000 nM | |

| 5-LOX | >10,000 nM |

Data sourced from[5][6][7][8].

Pharmacokinetic Profile

Preclinical studies in rats have characterized the pharmacokinetic properties of this compound, revealing good oral bioavailability and a moderate half-life.

| Parameter | Species | Dose | Value |

| Bioavailability (PO) | Rat | 1 mg/kg | 76% |

| Half-life (T₁/₂) | Rat | 1 mg/kg | 4.1 hours |

| Clearance (Cl) | Rat | N/A | 14 mL/min/kg |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of HPGDS. HPGDS is a cytosolic, glutathione-dependent enzyme that catalyzes the isomerization of PGH2 to PGD2.[4][10] This reaction is a crucial step in the cyclooxygenase (COX) pathway. By blocking this step, the inhibitor effectively reduces the levels of PGD2, a key mediator of allergic inflammation that acts on DP1 and CRTH2 receptors.[1]

Caption: HPGDS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections outline methodologies for evaluating the efficacy of this compound.

HPGDS Enzyme Inhibition Assay (In Vitro)

This protocol determines the direct inhibitory effect of the compound on purified HPGDS enzyme.

-

Reagents and Materials :

-

Purified recombinant human HPGDS enzyme.

-

Substrate: Prostaglandin H2 (PGH2).

-

Cofactor: Reduced glutathione (GSH).

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, containing MgCl₂.

-

This compound (serial dilutions in DMSO).

-

Detection Reagent: A suitable reagent for quantifying PGD2, or a coupled-enzyme system (e.g., PK/LDH with NADH) to monitor substrate consumption.[7]

-

96-well microplate.

-

-

Procedure :

-

Add assay buffer, HPGDS enzyme, and GSH to the wells of a 96-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding the substrate, PGH2.

-

Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Quantify the amount of PGD2 produced using a suitable method like ELISA or LC-MS/MS, or measure the change in absorbance if using a coupled-enzyme assay.[7]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cellular PGD2 Production Assay

This assay measures the ability of the inhibitor to block PGD2 synthesis in a cellular context.

-

Reagents and Materials :

-

Cell Line: Human megakaryoblastic cell line (e.g., MEG-01), which endogenously expresses HPGDS.[5]

-

Cell Culture Medium.

-

Stimulant: e.g., A23187 (calcium ionophore) or phorbol 12-myristate 13-acetate (PMA) to induce PGD2 production.[10]

-

This compound (serial dilutions).

-

PGD2 ELISA kit or LC-MS/MS for quantification.

-

-

Procedure :

-

Seed MEG-01 cells in a multi-well plate and culture until adherent or at the desired density.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Pre-incubate with the inhibitor for 1-2 hours.

-

Add the stimulant (e.g., A23187) to induce the arachidonic acid cascade and subsequent PGD2 production.

-

Incubate for a defined period (e.g., 30 minutes to 4 hours).

-

Collect the cell supernatant.

-

Measure the concentration of PGD2 in the supernatant using an ELISA kit or LC-MS/MS.

-

Calculate the EC₅₀ value based on the dose-dependent reduction in PGD2 levels.[5]

-

In Vivo Efficacy Study (Rat Model)

This protocol assesses the in vivo activity of the inhibitor by measuring its effect on PGD2 levels in a target tissue.

-

Animals and Materials :

-

Male Sprague-Dawley rats.

-

This compound formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

Anesthesia and surgical tools for tissue collection.

-

Equipment for tissue homogenization and analysis (LC-MS/MS).

-

-

Procedure :

-

Acclimate animals to laboratory conditions.

-

Administer this compound orally (e.g., at 1 mg/kg and 10 mg/kg) or vehicle control to different groups of rats.[5]

-

At various time points post-dosing (e.g., 1, 2, 4, 8 hours), euthanize the animals.

-

Collect the spleen, a tissue with high HPGDS expression.[4][5]

-

Homogenize the spleen tissue in a suitable buffer containing an internal standard.

-

Extract the prostanoids from the homogenate.

-

Quantify the concentration of PGD2 in the tissue extract using a validated LC-MS/MS method.

-

Correlate the reduction in spleen PGD2 levels with the administered dose and time post-administration.[5]

-

Caption: A generalized workflow for the preclinical evaluation of HPGDS inhibitors.

Conclusion

This compound is a well-characterized, potent, and selective tool compound for the study of HPGDS biology and a lead candidate for the development of therapeutics targeting allergic and inflammatory diseases. Its favorable in vitro and in vivo profiles, including oral bioavailability and demonstrated efficacy in animal models, underscore its potential.[1][5] The experimental protocols provided here offer a framework for further investigation and characterization of this and similar molecules in a drug discovery setting.

References

- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Prostaglandin D Synthase (hematopoietic-type) Inhibitor I | PG Synthase | Ambeed.com [ambeed.com]

- 7. This compound | PGE Synthase | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]

- 10. Dendritic Cells Express Hematopoietic Prostaglandin D Synthase and Function as a Source of Prostaglandin D2 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HPGDS Inhibitor 1 (CAS 1033836-12-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hematopoietic prostaglandin D synthase (HPGDS) inhibitor with CAS number 1033836-12-2, a potent and selective small molecule with significant therapeutic potential in inflammatory and allergic diseases. This document consolidates available data on its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key assays are provided, along with visualizations of the relevant signaling pathways and a plausible synthetic route to facilitate further research and development.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, asthma, and sleep regulation.[1] Hematopoietic prostaglandin D synthase (HPGDS) is the primary enzyme responsible for the production of PGD2 in immune cells such as mast cells and Th2 lymphocytes.[1] Inhibition of HPGDS, therefore, represents a promising therapeutic strategy for a range of inflammatory and allergic conditions. The compound with CAS number 1033836-12-2, hereafter referred to as HPGDS inhibitor 1, is a novel, potent, and selective inhibitor of HPGDS.[2][][4] This guide aims to provide a detailed technical resource for researchers and drug developers working with or interested in this compound.

Chemical and Physical Properties

This compound is a synthetic, small molecule with the following properties:

| Property | Value | Reference |

| IUPAC Name | 6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | [5] |

| Synonyms | H-PGDS Inhibitor I, MDK36122 | [][6] |

| CAS Number | 1033836-12-2 | [4] |

| Molecular Formula | C₁₉H₁₉F₄N₃O | [5] |

| Molecular Weight | 381.37 g/mol | [5] |

| Appearance | Solid powder | - |

| Purity | ≥98% | - |

| Solubility | Soluble in DMSO and ethanol.[7] Solubility of 1.5 µg/mL (3.9 µM) at pH 6.5.[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of HPGDS. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2), a product of the cyclooxygenase (COX) pathway, to PGD2.[1] By blocking this step, the inhibitor effectively reduces the production of PGD2 in inflammatory cells.

PGD2 mediates its downstream effects through two G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[] These receptors are expressed on various immune cells and contribute to the inflammatory cascade.

Signaling Pathway of HPGDS in Inflammation

Caption: The HPGDS signaling pathway, illustrating the inhibition by CAS 1033836-12-2.

Quantitative Pharmacological Data

This compound has been characterized by its high potency and selectivity. The available quantitative data is summarized below.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Species | IC₅₀ (nM) | Reference |

| HPGDS | Enzyme Assay | Human | 0.7 | [][4] |

| HPGDS | Enzyme Assay | Human | 0.6 | [7][8] |

| HPGDS | Cellular Assay | - | 32 | [7][8] |

| HPGDS | Enzyme Assay | Rat | 0.5 - 2.3 | [7] |

| HPGDS | Enzyme Assay | Dog | 0.5 - 2.3 | [7] |

| HPGDS | Enzyme Assay | Sheep | 0.5 - 2.3 | [7] |

| L-PGDS | Enzyme Assay | Human | > 10,000 | [7][8] |

| mPGES-1 | Enzyme Assay | Human | > 10,000 | [8] |

| COX-1 | Enzyme Assay | Human | > 10,000 | [7][8] |

| COX-2 | Enzyme Assay | Human | > 10,000 | [7][8] |

| 5-LOX | Enzyme Assay | Human | > 10,000 | [7][8] |

Table 2: In Vivo Pharmacokinetic Parameters

| Species | Dose | Bioavailability (%) | T₁/₂ (hours) | Reference |

| Rat | 1 mg/kg (oral) | 76 | 4.1 | [1][7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research.

HPGDS Enzyme Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a representative fluorescence polarization (FP)-based inhibitor screening assay.

-

Reagents and Materials:

-

Recombinant human HPGDS enzyme

-

Fluorescently labeled HPGDS probe (inhibitor-fluorescein conjugate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM GSH

-

This compound (CAS 1033836-12-2)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the fluorescent probe solution (at a concentration optimized for the assay, typically in the low nanomolar range) to all wells.

-

Initiate the binding reaction by adding 5 µL of the HPGDS enzyme solution (at a concentration optimized for the assay) to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow for HPGDS Enzyme Inhibition Assay

Caption: A typical workflow for an HPGDS enzyme inhibition assay.

Cellular Assay for PGD2 Production (ELISA-Based)

This protocol outlines a general method for measuring the effect of this compound on PGD2 production in a cellular context, for example, in mast cells (e.g., LAD2 cell line).

-

Reagents and Materials:

-

LAD2 cells (or other PGD2-producing cell line)

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

Stimulant (e.g., antigen, ionophore)

-

This compound (CAS 1033836-12-2)

-

PGD2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed LAD2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with a suitable agonist to induce PGD2 production and incubate for the recommended time (e.g., 30 minutes).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

-

Determine the effect of the inhibitor on PGD2 production and calculate the IC₅₀ value.

-

Synthesis Outline

A plausible synthetic route for this compound, which is a pyridine-3-carboxamide derivative, is outlined below. This is a representative scheme based on common organic synthesis methodologies.

Plausible Synthetic Route for this compound

Caption: A potential synthetic pathway for this compound.

In Vivo Studies and Clinical Development

In vivo studies have demonstrated the efficacy of this compound in relevant animal models. In a sheep model of asthma, the inhibitor was shown to reduce the antigen-induced inflammatory response.[7] Pharmacokinetic studies in rats revealed good oral bioavailability and a reasonable half-life, supporting its potential for oral administration.[1][7]

A Phase 1 clinical trial (NCT02397005) has been initiated for a compound with the same CAS number, identified as ZL-2102, for the treatment of Chronic Obstructive Pulmonary Disease (COPD), asthma, and idiopathic pulmonary fibrosis.[9] This indicates that the compound has progressed to clinical evaluation in humans.

Conclusion

This compound (CAS 1033836-12-2) is a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase. Its favorable in vitro and in vivo pharmacological profile, including good oral bioavailability, makes it a compelling candidate for the treatment of PGD2-mediated inflammatory and allergic diseases. This technical guide provides a solid foundation of data and methodologies to support further research and development of this promising therapeutic agent. The progression into clinical trials underscores its potential to address unmet medical needs in respiratory and inflammatory disorders.

References

- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search results for: 'Others' - Karebay [karebaybio.com]

- 4. This compound | PGE Synthase | TargetMol [targetmol.com]

- 5. 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide | C19H19F4N3O | CID 24991044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1033836-12-2|this compound|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Nordic Biosite [nordicbiosite.com]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for HPGDS Inhibitor Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate inhibitors of Hematopoietic Prostaglandin D Synthase (HPGDS), a key enzyme in the inflammatory cascade. The following sections detail the HPGDS signaling pathway, experimental workflows, and protocols for quantifying inhibitor potency.

Introduction to HPGDS and its Role in Inflammation

Hematopoietic Prostaglandin D Synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2)[1][2]. PGD2 is a lipid mediator derived from the arachidonic acid pathway and plays a significant role in allergic and inflammatory responses[1][3][4]. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in various immune cells, including mast cells, Th2 cells, and antigen-presenting cells[3][5][6]. The produced PGD2 then exerts its effects by binding to two main receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[7][8]. Activation of these receptors can lead to a range of inflammatory responses, such as vasodilation, bronchoconstriction, and the recruitment and activation of eosinophils and other immune cells. Consequently, inhibiting HPGDS is a promising therapeutic strategy for managing allergic and inflammatory diseases like asthma, allergic rhinitis, and atopic dermatitis.

HPGDS Signaling Pathway

The production of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. HPGDS subsequently isomerizes PGH2 to PGD2. This signaling cascade is a key target for anti-inflammatory drug development.

Data on HPGDS Inhibitors

The potency of various HPGDS inhibitors has been evaluated in different cell-based and enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes the IC50 values for several known HPGDS inhibitors.

| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |

| HQL-79 | PGD2 Production | Human Megakaryocytes & Rat Mastocytoma Cells | ~100 µM | [9][10] |

| HQL-79 | Enzymatic Activity | Recombinant Human HPGDS | 6 µM | [1][2] |

| TFC-007 | Enzymatic Activity | HPGDS Enzyme | 83 nM | [5][6] |

| TFC-007 | Enzymatic Activity | HPGDS Enzyme | 71 nM | [3] |

| TFC-007 | Competitive Binding | HPGDS | 320 nM | [3] |